molecular formula C9H5BrOS B8662366 3-Bromobenzo[b]thiophene-5-carbaldehyde CAS No. 10135-01-0

3-Bromobenzo[b]thiophene-5-carbaldehyde

Cat. No. B8662366
CAS RN: 10135-01-0
M. Wt: 241.11 g/mol
InChI Key: NPIRZCZZCDSQGV-UHFFFAOYSA-N
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Patent
US05922721

Procedure details

To a solution of 3 g of benzo[b]thiophene-5-carbaldehyde in 30 ml of acetic acid is dropwise added 1.43 ml of bromine with ice-cooling. The temperature of the reaction mixture is elevated to room temperature, at which temperature the mixture is stirred for three hours. After the reaction, 50 ml of water and 50 ml of ethyl acetate are added to the thus stirred reaction mixture, and the resulting organic layer was separated, washed successively with water, a saturated aqueous sodium hydrogencarbonate solution and a saturated saline solution and then dried over anhydrous magnesium sulfate. Thereafter, the solvent is removed from the thus dried layer by distillation under reduced pressure. The residue obtained is purified by a moderate pressure column chromatography [eluent:hexane:ethyl acetate=20:1], to obtain 4.2 g of 3-bromobenzo[b]thiophene-5-carbaldehyde.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[C:7]([CH:10]=[O:11])[CH:8]=[CH:9][C:2]1=2.[Br:12]Br.O.C(OCC)(=O)C>C(O)(=O)C>[Br:12][C:4]1[C:3]2[CH:6]=[C:7]([CH:10]=[O:11])[CH:8]=[CH:9][C:2]=2[S:1][CH:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
S1C2=C(C=C1)C=C(C=C2)C=O
Step Two
Name
Quantity
1.43 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
is elevated to room temperature, at which temperature
ADDITION
Type
ADDITION
Details
are added to the thus stirred reaction mixture
CUSTOM
Type
CUSTOM
Details
the resulting organic layer was separated
WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogencarbonate solution and a saturated saline solution and then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent is removed from the thus dried layer by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by a moderate pressure column chromatography [eluent:hexane:ethyl acetate=20:1]

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C2=C(SC1)C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.